molecular formula C13H16N2O B12079662 (S)-3-((1H-indol-3-yl)methyl)morpholine

(S)-3-((1H-indol-3-yl)methyl)morpholine

Cat. No.: B12079662
M. Wt: 216.28 g/mol
InChI Key: OBEIPTLFNWMGFT-NSHDSACASA-N
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Description

(S)-3-((1H-indol-3-yl)methyl)morpholine is a chiral compound that features a morpholine ring substituted with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((1H-indol-3-yl)methyl)morpholine typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method includes the use of aldehydes and indole in the presence of a catalyst such as thiamine hydrochloride. The reaction is carried out in water at room temperature, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((1H-indol-3-yl)methyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted indole derivatives.

Scientific Research Applications

(S)-3-((1H-indol-3-yl)methyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-((1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to inflammation, cell proliferation, and apoptosis. The morpholine ring enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((1H-indol-3-yl)methyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

    (S)-3-((1H-indol-3-yl)methyl)pyrrolidine: Contains a pyrrolidine ring instead of morpholine.

    (S)-3-((1H-indol-3-yl)methyl)azetidine: Features an azetidine ring.

Uniqueness

(S)-3-((1H-indol-3-yl)methyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(3S)-3-(1H-indol-3-ylmethyl)morpholine

InChI

InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2/t11-/m0/s1

InChI Key

OBEIPTLFNWMGFT-NSHDSACASA-N

Isomeric SMILES

C1COC[C@@H](N1)CC2=CNC3=CC=CC=C32

Canonical SMILES

C1COCC(N1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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